CBT-1
Description
Chemical Identity and Structural Characterization of Carboxybenzotriazole-1
Systematic Nomenclature and Regulatory Identification
International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number
The systematic nomenclature of carboxybenzotriazole-1 follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 1H-benzotriazole-5-carboxylic acid. This nomenclature reflects the specific positioning of the carboxylic acid functional group at the 5-position of the benzotriazole heterocyclic framework. The molecular formula is established as C₇H₅N₃O₂, yielding a molecular weight of 163.13 grams per mole. The Chemical Abstracts Service registry number for this compound is documented as 60932-58-3, providing definitive identification for regulatory and commercial purposes. Alternative nomenclature systems recognize this compound as 2H-benzotriazole-5-carboxylic acid and benzotriazole-5-carboxylic acid, reflecting the tautomeric nature of the benzotriazole system.
The structural identifier codes further establish the compound's identity through systematic encoding systems. The International Chemical Identifier key is documented as GUOVBFFLXKJFEE-UHFFFAOYSA-N, while the simplified molecular-input line-entry system representation is recorded as C1=CC2=NNN=C2C=C1C(=O)O. These standardized identifiers ensure unambiguous identification across different chemical databases and regulatory frameworks, facilitating accurate communication within the scientific community.
Structural Isomerism and Tautomeric Forms
The structural complexity of carboxybenzotriazole-1 extends beyond simple constitutional arrangements to encompass significant tautomeric equilibria that fundamentally influence its chemical behavior and physical properties. Benzotriazole systems exhibit well-documented prototropic tautomerism, with the parent compound existing in multiple tautomeric forms designated as 1H-benzotriazole and 2H-benzotriazole. Theoretical investigations employing various computational methodologies have revealed that the relative stability between these tautomeric forms depends critically on both the calculation method employed and the inclusion of zero-point energy corrections.
Computational studies utilizing Hartree-Fock methodology consistently predict the 1H-tautomer as more stable, with energy differences ranging from 2.00 to 2.74 kilocalories per mole depending on basis set selection and zero-point energy inclusion. However, second-order Møller-Plesset perturbation theory calculations reverse this stability order, predicting the 2H-tautomer as 2.41 kilocalories per mole more stable than the 1H-form. Density functional theory calculations using the B3LYP functional and coupled cluster methodologies suggest nearly equivalent energies between the two tautomeric forms, with energy differences of only 0.26-0.31 kilocalories per mole.
The tautomeric equilibrium is further complicated by solvent effects and experimental conditions. In anhydrous dimethyl sulfoxide, benzotriazole derivatives predominantly exist in asymmetric forms, with the equilibrium rates falling within the medium exchange regime of 300-3000 inverse seconds. The addition of even minimal water content (1% volume/volume) to dimethyl sulfoxide solutions significantly affects the tautomeric equilibrium, demonstrating the sensitivity of these systems to environmental conditions.
Positional isomerism within the carboxybenzotriazole family introduces additional structural diversity. The 4-carboxylic acid derivative, designated as benzotriazole-4-carboxylic acid, exhibits markedly different properties compared to the 5-carboxylic acid isomer. The positional difference in carboxylic acid substitution affects molecular symmetry, electronic distribution, and coordination behavior, with implications for both spectroscopic signatures and chemical reactivity patterns.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis of Solid-State Configuration
X-ray diffraction analysis provides definitive structural information regarding the solid-state configuration of carboxybenzotriazole-1, revealing critical details about molecular packing, intermolecular interactions, and crystallographic symmetry. Single crystal X-ray diffraction studies have been conducted on metal-organic frameworks incorporating benzotriazole-5-carboxylic acid as a ligand, demonstrating the compound's coordination behavior and structural flexibility. These investigations reveal that the carboxylic acid functionality readily participates in hydrogen bonding networks and metal coordination, influencing the overall crystal packing arrangements.
The crystallographic analysis of zinc, manganese, cobalt, and copper-based metal-organic frameworks containing carboxybenzotriazole-1 demonstrates distinct thermal stability profiles and structural configurations. The diffraction patterns confirm the maintenance of crystalline integrity under various conditions, with powder X-ray diffraction patterns showing characteristic peaks that validate the structural assignments. The comparison between simulated and experimental diffraction patterns provides verification of the proposed structural models and confirms the accuracy of the crystallographic determinations.
Metal ion exchange studies monitored through powder X-ray diffraction reveal that the structural framework remains intact upon incorporation of different transition metal ions, including cadmium, copper, cobalt, and nickel. The diffraction patterns for these metal-exchanged materials show preserved crystallinity while exhibiting subtle peak shifts that reflect changes in unit cell parameters due to different metal ion sizes and coordination preferences.
Vibrational Spectroscopy Fourier Transform Infrared and Raman Signatures
Vibrational spectroscopy provides detailed molecular-level information about the structural characteristics and bonding arrangements within carboxybenzotriazole-1. Fourier transform infrared spectroscopy reveals characteristic absorption bands that serve as diagnostic fingerprints for functional group identification and structural confirmation. The carboxylic acid functionality exhibits typical carbonyl stretching vibrations in the region around 1700 wavenumbers, while the nitrogen-hydrogen stretching vibrations of the benzotriazole ring system appear in the 3400-3500 wavenumber range.
Detailed analysis of the nitrogen-hydrogen stretching region has been conducted through rotational band contour analysis, providing insights into tautomeric equilibria and molecular dynamics. The vibrational frequencies associated with different tautomeric forms exhibit distinct characteristics, enabling discrimination between 1H- and 2H-benzotriazole configurations. Temperature-dependent measurements reveal the relative populations of different tautomeric forms and provide thermodynamic parameters for the tautomeric equilibrium.
The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while the triazole ring vibrations contribute additional complexity to the spectroscopic signature. Metal coordination studies using Fourier transform infrared spectroscopy demonstrate shifts in characteristic frequencies upon metal binding, particularly in the carboxylic acid region, confirming the coordination behavior of the compound. The comparison between free ligand and metal-coordinated forms reveals specific frequency shifts that provide information about binding modes and coordination geometry.
Computational prediction of vibrational frequencies using density functional theory methods with appropriate scaling factors shows excellent agreement with experimental observations, particularly for calculations employing the B3LYP functional. These theoretical predictions validate the structural assignments and provide additional confidence in the spectroscopic interpretations.
Quantum Chemical Analysis of Electronic Structure
Molecular Orbital Configuration via Density Functional Theory Calculations
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular orbital configurations of carboxybenzotriazole-1, revealing the fundamental quantum mechanical properties that govern its chemical behavior. The frontier molecular orbitals, comprising the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining the compound's reactivity patterns, coordination preferences, and spectroscopic properties. These calculations demonstrate that the benzotriazole system exhibits significant pi-conjugation extending throughout the heterocyclic framework, with the carboxylic acid substituent participating in the overall electronic delocalization.
The molecular orbital analysis reveals that the nitrogen atoms within the triazole ring serve as primary electron-donating sites, while the carboxylic acid functionality acts as an electron-withdrawing group, creating an asymmetric charge distribution that influences molecular interactions. The extended pi-system facilitates metal coordination through multiple binding modes, including nitrogen coordination from the triazole ring and oxygen coordination from the carboxylate functionality. This dual coordination capability contributes to the compound's versatility as a ligand in metal-organic framework synthesis and coordination chemistry applications.
Density functional theory calculations using various exchange-correlation functionals, including B3LYP, reveal consistent trends in orbital energies and charge distributions. The calculated energy gaps between frontier orbitals provide insights into the compound's optical properties and electronic excitation behavior. The presence of low-lying unoccupied orbitals associated with the triazole system suggests favorable electron-accepting characteristics that may contribute to the compound's coordination behavior and potential catalytic applications.
Charge Distribution and Dipole Moment Analysis
Quantum chemical analysis of charge distribution patterns within carboxybenzotriazole-1 reveals significant electronic asymmetry arising from the interplay between the electron-rich triazole system and the electron-withdrawing carboxylic acid functionality. Natural bond orbital analysis and electrostatic potential mapping demonstrate that the nitrogen atoms within the triazole ring carry substantial negative charge density, while the carboxylic acid carbon exhibits positive character. This charge separation creates regions of high electrophilic and nucleophilic character that influence intermolecular interactions and coordination behavior.
The calculated dipole moment values provide quantitative measures of the molecular polarity, with different computational methods yielding dipole moments in the range of 2-4 Debye units depending on the tautomeric form and calculation level. The 1H-tautomer and 2H-tautomer exhibit different dipole moment magnitudes and orientations, reflecting the influence of tautomeric equilibria on overall molecular polarity. These differences in dipole moments correlate with observed solvent effects and contribute to the compound's behavior in different chemical environments.
Charge distribution analysis reveals that the carboxylic acid functionality exhibits typical charge separation patterns, with the oxygen atoms carrying substantial negative charge and the carbon atom maintaining positive character. The deprotonation of the carboxylic acid group, which occurs readily in basic media with a pKa value of approximately 3.47, dramatically alters the charge distribution and enhances the compound's metal coordination capabilities. The resulting carboxylate anion exhibits increased electron density on the oxygen atoms, facilitating stronger electrostatic interactions with metal cations and contributing to the compound's effectiveness as a bridging ligand in metal-organic frameworks.
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
CBT1; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Clostridium butyricum CBT-1
This is a Gram-positive, anaerobic bacterial strain isolated for its biohydrogen (H₂) production capabilities. It hydrolyzes lignocellulosic biomass (e.g., rice straw, kitchen waste) via amylase, cellulase, and peroxidase enzymes, achieving high H₂ yields without requiring chemical pretreatment of substrates . Key attributes include:
- Enzyme Activity: 82.4% decolorization of Azure B and 78.5% of crystal violet dyes, indicating robust ligninolytic and cellulolytic activity .
- H₂ Yield : Up to 393.18 NmL/gVS from glucose and 263.3 NmL/gVS from kitchen waste, outperforming untreated biomass by 180–240% .
- Metabolic Efficiency : Complete consumption of volatile fatty acids (VFAs) during glucose/starch fermentation, with butyrate and acetate pathways linked to H₂ production .
This compound® (Bisbenzylisoquinoline Alkaloid)
A natural product in the bisbenzylisoquinoline (BBIQ) alkaloid class, this compound® inhibits P-glycoprotein (Pgp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), reversing chemotherapy resistance in cancer cells . Key mechanisms include:
- Pgp Inhibition : At 1 μM, it fully blocks rhodamine and mitoxantrone transport, outperforming valspodar and tariquidar in potency .
Clostridium butyricum this compound vs. Other Biohydrogen-Producing Strains
Table 1: H₂ Yield Comparison Across Microbial Strains
Key Findings :
- This compound produces 357% higher H₂ from rice straw than untreated substrates, surpassing C. thermocellum and mixed cultures .
- Unlike C.
- VFA consumption in this compound (zero residual VFA in glucose/starch assays) indicates superior metabolic efficiency compared to co-cultures .
This compound® vs. Other Pgp/MRP1 Inhibitors
Table 2: Inhibitory Efficacy of ABC Transporter Modulators
Key Findings :
- This compound® achieves complete Pgp inhibition at 1 μM , comparable to tariquidar but with broader MRP1 activity .
- In clinical serum samples, this compound® maintains Pgp inhibition for 1+ hours post-administration, supporting its pharmacokinetic stability .
This compound Transporter in Neurospora crassa vs. Homologs
In N. crassa, this compound is a cellobionic acid transporter. Key comparisons:
Preparation Methods
Synthetic Route and Key Steps
The synthesis of CBT-1 is typically achieved through a sequence of alkylation, conjugation, and deprotection steps starting from commercially available 2-cyano-6-hydroxy-benzothiazole. The process is outlined as follows:
Step 1: O-Alkylation of 2-cyano-6-hydroxy-benzothiazole
The starting material undergoes O-alkylation with 2,6-bis(bromomethyl)pyridine under basic conditions using cesium carbonate as a base. This yields an intermediate CBT-pyridinyl compound with a 69% yield.Step 2: N-Alkylation with NODA Chelator
The intermediate is then N-alkylated with a bis-tert-butyl protected NODA chelator under reflux conditions, producing a protected NODA-pyCBT compound in 88% yield.Step 3: Deprotection
Acidic treatment removes the tert-butyl protecting groups, yielding the final this compound compound with an 85% yield. Thioanisole is used as a cation scavenger during this step to protect the cyano group from degradation.
This synthetic route is summarized in the following table:
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | O-Alkylation | 2,6-bis(bromomethyl)pyridine, Cs2CO3 | CBT-pyridinyl intermediate | 69 |
| 2 | N-Alkylation | Bis-tert-butyl NODA, reflux | Protected NODA-pyCBT | 88 |
| 3 | Deprotection | Acidic conditions, thioanisole | This compound | 85 |
Preparation of Related Intermediates and Conjugates
- The amino-CBT intermediate is synthesized from 2-cyano-6-hydroxy-benzothiazole by previously established methods.
- This intermediate is conjugated with chelators such as DOTA-NHS or NODAGA-NHS under mild basic conditions to yield CBT-functionalized chelators.
- The this compound compound is favored for its ease of monitoring during synthesis compared to other analogs, making it a practical choice for radiolabeling applications.
Radiolabeling with Gallium-68 and Stability
This compound is often used as a bifunctional chelator for radiolabeling with the positron emitter gallium-68 (^68Ga), enabling its use in positron emission tomography (PET) imaging.
Radiolabeling Procedure:
^68GaCl_3 solution is mixed with this compound in DMSO and sodium acetate buffer (pH 5.5) and incubated at 90 °C with shaking for 15 minutes.Purification:
The reaction mixture is cooled and passed through a C-18 cartridge, washed to remove unchelated ^68Ga, and eluted with ethanol to obtain the radiolabeled product.Stability Studies:
The ^68Ga-labeled this compound compound shows high stability in phosphate-buffered saline (PBS) at pH 7.4 over 2 hours at 37 °C, with over 98% intact complex even in the presence of a large excess of EDTA, indicating strong chelation and suitability for in vivo applications.
Solid Phase Peptide Synthesis (SPPS) for Functionalized Derivatives
For conjugation with biomolecules, this compound derivatives containing 1,2-aminothiol moieties are synthesized via Fmoc-based SPPS:
- Immobilization of Fmoc-protected dipeptides onto Rink amide MBHA resin.
- Sequential coupling of protected amino acids and functional groups.
- Final conjugation with acetazolamide intermediates via Cu(I)-catalyzed Huisgen cycloaddition.
- Cleavage and global deprotection with trifluoroacetic acid (TFA) mixtures.
- Purification by high-performance liquid chromatography (HPLC) yields pure products with >95% purity.
Summary Table of Key Preparation Data
| Compound/Step | Conditions/Methods | Yield (%) | Notes |
|---|---|---|---|
| CBT-pyridinyl intermediate | O-alkylation with 2,6-bis(bromomethyl)pyridine, Cs2CO3 | 69 | Base-mediated alkylation |
| Protected NODA-pyCBT | N-alkylation with bis-tert-butyl NODA, reflux | 88 | High yield, reflux conditions |
| This compound | Acidic deprotection with thioanisole | 85 | Protects cyano group during deprotection |
| Radiolabeling with ^68Ga | 90 °C, 15 min incubation, sodium acetate buffer pH 5.5 | N/A | >98% stability in PBS, EDTA challenge |
| SPPS of functionalized CBT derivatives | Fmoc-SPPS, Cu(I)-catalyzed click chemistry, TFA cleavage | 32-37 | High purity (>95%) after HPLC purification |
Research Findings and Optimization Notes
- The use of thioanisole as a cation scavenger during deprotection is critical to prevent degradation of the cyano group, ensuring high purity and yield.
- The NODA-pyridine analog (this compound) is more easily monitored during synthesis compared to other CBT-chelator conjugates, facilitating quality control.
- Radiolabeling conditions have been optimized to accommodate the short half-life of ^68Ga, achieving high radiochemical yields and stability suitable for clinical imaging.
- The stability of the radiolabeled complexes in physiological conditions supports their use in further bioconjugation and in vivo applications.
- Solid-phase synthesis protocols enable efficient preparation of this compound derivatives functionalized with biologically relevant moieties, expanding the compound’s utility.
Q & A
Basic Research Questions
Q. What experimental methodologies are foundational for evaluating CBT-1’s efficacy in reversing multidrug resistance (MDR) in cancer cells?
- Methodological Answer : Begin with in vitro cytotoxicity assays using drug-resistant cell lines (e.g., SW620 Ad20 cells) to measure dose-modifying factors (DMFs) when this compound is co-administered with chemotherapeutics like paclitaxel or vinblastine . Flow cytometry is critical for quantifying P-glycoprotein (Pgp) inhibition via rhodamine-123 retention assays . Include ATPase activity assays to confirm this compound’s interaction with Pgp .
- Example Data :
| Cell Line | Drug (IC₅₀ without this compound) | IC₅₀ with this compound (1 μM) | DMF |
|---|---|---|---|
| SW620 Ad20 | Vinblastine (120 nM) | 15 nM | 8.0 |
| MDR-19 | Depsipeptide (85 nM) | 10 nM | 8.5 |
| Source: Adapted from cytotoxicity assays in Table 1 |
Q. How do researchers ensure reproducibility in this compound studies?
- Methodological Answer : Adhere to standardized protocols for cell culture (e.g., SW620 parental vs. drug-selected lines) and serum sample handling (e.g., pre-/post-CBT-1 administration in clinical trial participants) . Report equipment specifications (manufacturer, model) and assay conditions (incubation time, temperature) to enable replication . Use triplicate measurements and statistical validation (e.g., standard deviation in fluorescence intensity assays) .
Advanced Research Questions
Q. How can conflicting data on this compound’s specificity for ABCB1 vs. ABCC1 transporters be resolved?
- Methodological Answer : Conduct comparative inhibition studies using isoform-specific substrates:
For ABCB1 (Pgp): Rhodamine-123 or calcein-AM .
For ABCC1 (MRP1): Fluorescent probes like CMFDA .
Validate with competitive photoaffinity labeling using [¹²⁵I]-IAAP for Pgp binding . Note that this compound shows no activity against ABCG2, confirmed via mitoxantrone accumulation assays .
- Critical Analysis : Contradictions may arise from variations in cell line selection (e.g., transfected vs. drug-selected models) or serum components (e.g., patient serum vs. fetal bovine serum) .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound combination therapies?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values. Apply the Chou-Talalay method for synergy quantification (Combination Index <1 indicates synergy) . Report confidence intervals for DMFs to assess clinical relevance .
Clinical and Translational Research
Q. What are the key design considerations for this compound clinical trials to avoid pitfalls seen in earlier MDR modulator studies?
- Methodological Answer : Prioritize patient stratification based on tumor ABCB1/ABCC1 expression levels. Use pharmacokinetic monitoring to ensure therapeutic this compound concentrations (e.g., 1 μM in serum) without off-target toxicity . Reference adaptive trial designs to adjust dosing based on interim safety/efficacy data .
Data and Resource Guidelines
Q. How should researchers ethically source and validate this compound-related data?
- Methodological Answer : Obtain clinical trial data from primary sources (e.g., NCT-registered studies) or peer-reviewed journals. Avoid non-academic platforms like BenchChem. For preclinical data, cross-validate using publicly available datasets (e.g., CCLE for cell line genomics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
